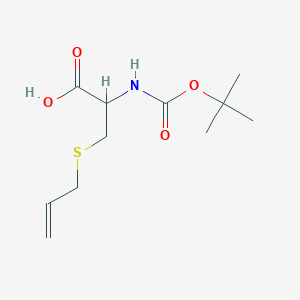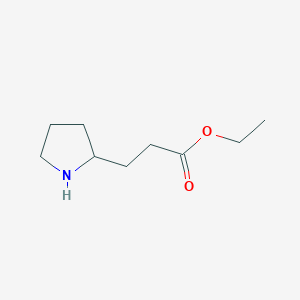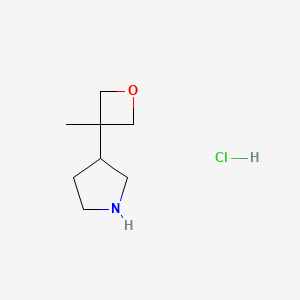
3-(3-Methyloxetan-3-yl)pyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methyloxetan-3-yl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C8H16ClNO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and oxetane, a four-membered oxygen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyloxetan-3-yl)pyrrolidine hydrochloride typically involves the reaction of 3-methyloxetan-3-ylmethanol with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Methyloxetan-3-yl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrolidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine or oxetane moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while substitution reactions can produce a variety of functionalized pyrrolidine or oxetane compounds.
Aplicaciones Científicas De Investigación
3-(3-Methyloxetan-3-yl)pyrrolidine hydrochloride has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(3-Methyloxetan-3-yl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Methyloxetan-3-yl)methylpyrrolidine
- 3-(3-Methyloxetan-3-yl)ethylpyrrolidine
- 3-(3-Methyloxetan-3-yl)propylpyrrolidine
Uniqueness
3-(3-Methyloxetan-3-yl)pyrrolidine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of pyrrolidine and oxetane moieties makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C8H16ClNO |
|---|---|
Peso molecular |
177.67 g/mol |
Nombre IUPAC |
3-(3-methyloxetan-3-yl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c1-8(5-10-6-8)7-2-3-9-4-7;/h7,9H,2-6H2,1H3;1H |
Clave InChI |
XZQOSBHODRCVHH-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC1)C2CCNC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


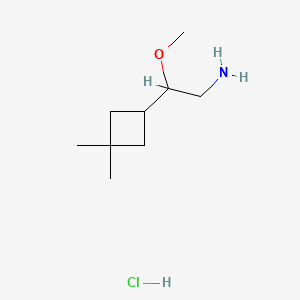
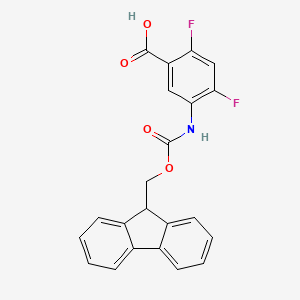
![1-[(4-Chloro-2-methylphenyl)methyl]piperazine](/img/structure/B13482309.png)
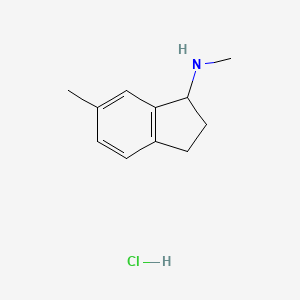
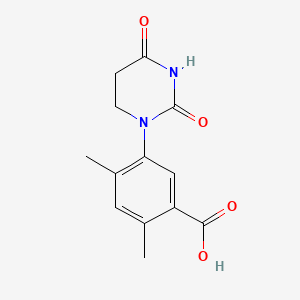
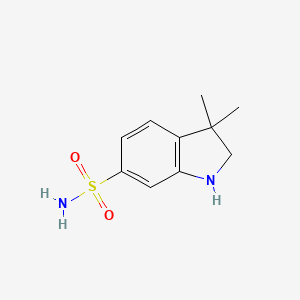
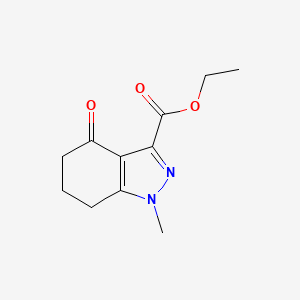

![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-fluoro-4-methylphenyl)propanoic acid](/img/structure/B13482341.png)
![rac-(3R,6R)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid, cis](/img/structure/B13482357.png)

![(3R)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride](/img/structure/B13482364.png)
